molecular formula C14H12ClFO4S B2947512 4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate CAS No. 2380185-74-8

4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate

Cat. No. B2947512
M. Wt: 330.75
InChI Key: RXNVOKOSYRGFFU-UHFFFAOYSA-N
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Description

“4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s name follows the IUPAC nomenclature rules for substituted benzene derivatives .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

One prominent application of derivatives related to "4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate" involves their use in creating advanced proton exchange membranes (PEMs) for fuel cells. Research by Kim, Robertson, and Guiver (2008) highlights the synthesis of new sulfonated side-chain grafting units using sulfonated 4-fluorobenzophenone for copolymerization, resulting in comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These copolymers exhibited high proton conductivity and were characterized by various analytical techniques, demonstrating their potential as effective PEM materials for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Advanced Materials for Electrochemical Devices

Further development in this field by Wang et al. (2012) involved the synthesis of copoly(arylene ether sulfone)s containing methoxyphenyl groups through aromatic nucleophilic substitution polycondensation. After modifications, these copolymers were used to create flexible and tough membranes with high proton conductivities and low methanol permeabilities, indicating their applicability in direct methanol fuel cells and other electrochemical devices (Wang et al., 2012).

Synthesis and Chemical Reactivity Studies

The chemical reactivity and intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols were explored by Wit, Woldhuis, and Cerfontain (2010). Their research provides insights into the mechanism of sulfonation involving compounds structurally related to "4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate," highlighting the role of these intermediates in organic synthesis and potentially guiding the development of novel synthetic routes for related compounds (Wit, Woldhuis, & Cerfontain, 2010).

Novel Sulfonated Polymers for Proton Exchange Membranes

Li et al. (2009) contributed to the development of novel sulfonated poly(ether ether ketone) polymers with high selectivity for direct methanol fuel cell applications. Their work focused on synthesizing bisphenol monomers and copolymerization to achieve polymers with enhanced ion-exchange capacities, proton conductivities, and methanol permeabilities, underlining the application potential of sulfonated aromatic compounds in energy conversion technologies (Li et al., 2009).

properties

IUPAC Name

(4-fluorophenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO4S/c1-9-7-13(19-2)14(8-12(9)15)21(17,18)20-11-5-3-10(16)4-6-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNVOKOSYRGFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate

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